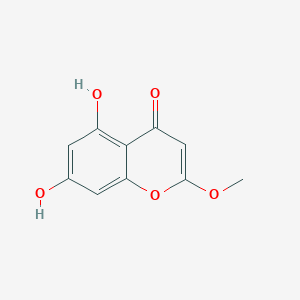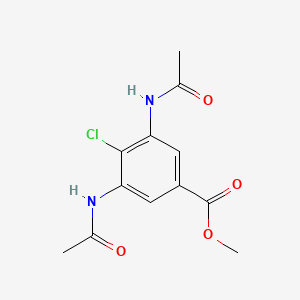
5,7-Dihydroxy-2-methoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzopyran precursors. One common method includes the reaction of 2-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde under basic conditions, followed by methylation using dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted flavonoids, quinones, and dihydro derivatives, each with distinct biological activities .
Scientific Research Applications
5,7-Dihydroxy-2-methoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoids and bioactive compounds.
Biology: Studies have shown its potential in modulating enzyme activities and signaling pathways.
Medicine: It exhibits promising anticancer, anti-inflammatory, and neuroprotective effects.
Industry: It is used in the formulation of dietary supplements and cosmetic products due to its antioxidant properties
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways like PI3K/Akt and MAPK
Comparison with Similar Compounds
Similar Compounds
Apigenin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Baicalein: Known for its neuroprotective and anticancer effects.
Quercetin: A widely studied flavonoid with diverse biological activities
Uniqueness
5,7-Dihydroxy-2-methoxy-4H-chromen-4-one stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
61780-28-7 |
|---|---|
Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 |
IUPAC Name |
5,7-dihydroxy-2-methoxychromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-4-7(13)10-6(12)2-5(11)3-8(10)15-9/h2-4,11-12H,1H3 |
InChI Key |
TZLDNYQYXWRVQP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C2=C(C=C(C=C2O1)O)O |
Canonical SMILES |
COC1=CC(=O)C2=C(C=C(C=C2O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Methoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1658589.png)
![2-[(3-Methyl-2-phenylmorpholin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1658590.png)
![5-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B1658591.png)
![2,4-dichloro-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B1658596.png)
![1-Oxaspiro[4.5]decan-4-one, 2-phenyl-](/img/structure/B1658597.png)


![Pentyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B1658601.png)
![N-[(E)-[3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B1658603.png)
![N-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1658605.png)
![11-(3-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B1658608.png)
![3-Benzyl-2-[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B1658610.png)
![4-[4-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4,6-tetrahydropyrimido[5,4-c][1,5]benzodiazepin-2-one](/img/structure/B1658611.png)
